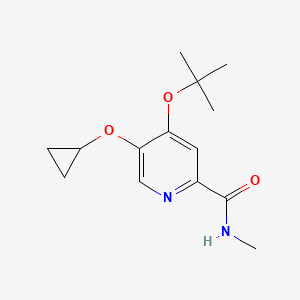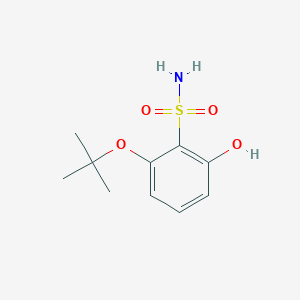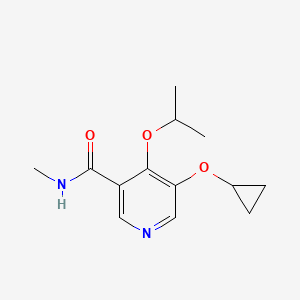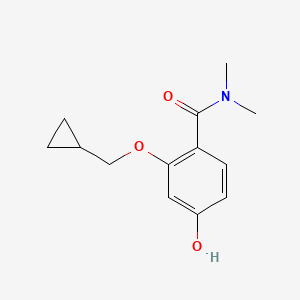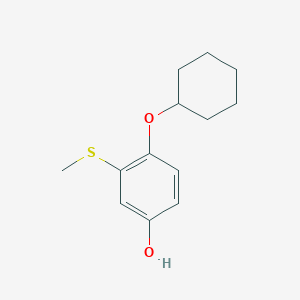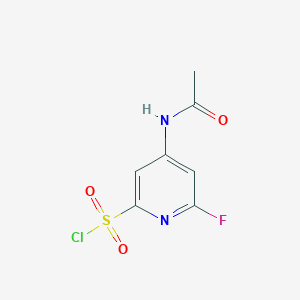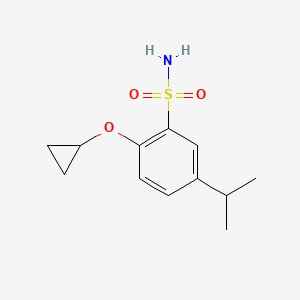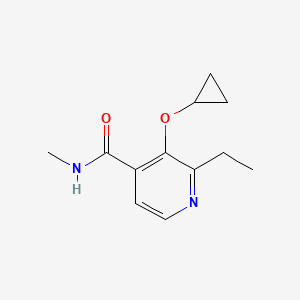
1-(2-Iodo-6-methoxypyridin-4-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodo-6-methoxypyridin-4-YL)ethanone is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an iodo group at the 2-position, a methoxy group at the 6-position, and an ethanone group at the 4-position of the pyridine ring
Métodos De Preparación
The synthesis of 1-(2-Iodo-6-methoxypyridin-4-YL)ethanone typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Methoxylation: The methoxy group is introduced at the 6-position using a methoxylating agent like dimethyl sulfate or methyl iodide.
Acylation: The ethanone group is introduced at the 4-position through an acylation reaction using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(2-Iodo-6-methoxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Iodo-6-methoxypyridin-4-YL)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Iodo-6-methoxypyridin-4-YL)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The iodo group can enhance the compound’s binding affinity to target proteins, while the methoxy and ethanone groups contribute to its overall pharmacokinetic properties.
Comparación Con Compuestos Similares
1-(2-Iodo-6-methoxypyridin-4-YL)ethanone can be compared with other similar compounds, such as:
1-(5-Methoxypyridin-3-yl)ethanone: This compound has a methoxy group at the 5-position instead of the 6-position, which may affect its reactivity and binding properties.
1-(2-Methoxypyridin-3-yl)ethanone: This compound lacks the iodo group, which may result in different chemical and biological activities.
1-(6-Methoxypyridin-3-yl)ethanone: This compound has the methoxy group at the 6-position but lacks the iodo group, making it less reactive in substitution reactions.
Propiedades
Fórmula molecular |
C8H8INO2 |
|---|---|
Peso molecular |
277.06 g/mol |
Nombre IUPAC |
1-(2-iodo-6-methoxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8INO2/c1-5(11)6-3-7(9)10-8(4-6)12-2/h3-4H,1-2H3 |
Clave InChI |
JEFFBFZRUDRUFL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=C1)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


